N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide
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Overview
Description
N’-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide is a chemical compound that features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a sulfonyl group at position 3, and an ethoxycarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Sulfonylation: The 2,6-dichloropyridine undergoes sulfonylation to introduce the sulfonyl group at the 3-position.
Hydrazide Formation: The sulfonylated intermediate is then reacted with ethoxycarbohydrazide to form the final product.
The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the reactions. For instance, the sulfonylation step may require the use of a sulfonyl chloride reagent in the presence of a base, while the hydrazide formation may be carried out under reflux conditions.
Industrial Production Methods
Industrial production of N’-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, particularly in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism by which N’-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide exerts its effects involves interactions with molecular targets and pathways. The sulfonyl and hydrazide groups are likely to play key roles in these interactions, potentially binding to specific enzymes or receptors and modulating their activity. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloropyridine: The starting material for the synthesis of N’-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide.
4-amino-2,6-dichloropyridine: A related compound with similar structural features.
2,6-dichloropyridine-3-carboxylic acid: Another derivative of 2,6-dichloropyridine with different functional groups.
Uniqueness
N’-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide is unique due to the presence of both sulfonyl and ethoxycarbohydrazide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
ethyl N-[(2,6-dichloropyridin-3-yl)sulfonylamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O4S/c1-2-17-8(14)12-13-18(15,16)5-3-4-6(9)11-7(5)10/h3-4,13H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUKXEZBUKBOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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